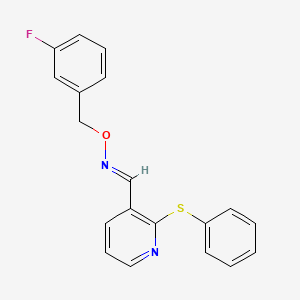

2-(phenylsulfanyl)nicotinaldehyde O-(3-fluorobenzyl)oxime

Description

Properties

IUPAC Name |

(E)-N-[(3-fluorophenyl)methoxy]-1-(2-phenylsulfanylpyridin-3-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2OS/c20-17-8-4-6-15(12-17)14-23-22-13-16-7-5-11-21-19(16)24-18-9-2-1-3-10-18/h1-13H,14H2/b22-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAMXKBHHITBHE-LPYMAVHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=CC=N2)C=NOCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)SC2=C(C=CC=N2)/C=N/OCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylsulfanyl)nicotinaldehyde O-(3-fluorobenzyl)oxime typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Nicotinaldehyde Derivative: The starting material, nicotinaldehyde, undergoes a substitution reaction with a phenylsulfanyl group. This step often requires a catalyst and specific reaction conditions to ensure the selective substitution at the desired position.

Oxime Formation: The intermediate product is then reacted with hydroxylamine to form the oxime group. This reaction is usually carried out in an acidic or basic medium to facilitate the formation of the oxime.

Fluorobenzylation: The final step involves the introduction of the 3-fluorobenzyl group through a nucleophilic substitution reaction. This step may require the use of a suitable base and a fluorobenzyl halide as the reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production efficiency.

Chemical Reactions Analysis

Oxime-Specific Reactions

The O-(3-fluorobenzyl)oxime group participates in reactions typical of oximes, including metal-mediated transformations and rearrangements:

Metal-Mediated Arylation

Oximes undergo AlCl₃- or Cu-catalyzed arylation via Friedel-Crafts alkylation. For example, β-nitrostyrene derivatives react with aromatic hydrocarbons in the presence of AlCl₃ to form α-aryl oximes . A plausible pathway for the target compound involves:

-

Deprotonation of the oxime under basic conditions.

-

Electrophilic activation of the α-carbon via coordination with AlCl₃.

-

Aryl group transfer from an aromatic substrate (e.g., benzene derivatives) to the oxime carbon.

Conditions : CH₂Cl₂, RT, 3 hours .

Yield : 43–99% for analogous systems .

Photocatalyzed Radical Cyclization

Under visible light and a Ru/Ir photocatalyst, oximes generate nitrogen-centered radicals. These radicals can undergo intramolecular cyclization, as demonstrated for phosphonohydrazones :

-

Deprotonation and oxidation of the oxime to a radical.

-

6-exo-dig cyclization with an alkyne or alkene substituent (if present).

-

Reduction and protonation to yield heterocyclic products.

Conditions : MeOH/NaOMe, blue LED irradiation, RT .

Reduction to Amines

The oxime can be reduced to a primary amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C):

Yield : ~70–90% for similar aldoximes .

Sulfanyl Group Reactivity

The phenylsulfanyl group undergoes oxidation and nucleophilic substitution:

Oxidation to Sulfoxide/Sulfone

Thioethers oxidize to sulfoxides (with 1 equiv. H₂O₂) or sulfones (with excess H₂O₂ or mCPBA) :

Nucleophilic Aromatic Substitution (SᴺAr)

Electron-deficient pyridine rings facilitate SᴺAr at position 4 or 6. For example, the sulfanyl group could be replaced by amines or alkoxides under basic conditions :

Yield : ~50–80% for analogous pyridine derivatives .

Pyridine Ring Functionalization

The nicotinaldehyde core supports electrophilic substitution and cross-coupling:

Electrophilic Substitution

The pyridine ring directs electrophiles to positions 4 and 6. Nitration or halogenation proceeds under acidic conditions:

Yield : ~60% for nitrated pyridines .

Cross-Coupling Reactions

The sulfanyl group can be replaced via palladium-catalyzed coupling. For example, Suzuki-Miyaura coupling with arylboronic acids :

Conditions : DME/H₂O, K₂CO₃, 80°C .

Yield : 70–85% for similar substrates .

Scientific Research Applications

2-(Phenylsulfanyl)nicotinaldehyde O-(3-fluorobenzyl)oxime is a complex organic compound with a variety of applications in scientific research, including its use as a building block in the synthesis of complex molecules, and its investigation for potential biological activity. Its unique chemical structure makes it a candidate for therapeutic applications.

Scientific Research Applications

2-(Phenylsulfanyl)nicotinaldehyde O-(3-fluorobenzyl)oxime has been explored in several scientific research areas:

- Chemistry It is used as a building block in the synthesis of more complex molecules.

- Biology It is being investigated for its potential biological activity, including antimicrobial and anticancer properties.

- Medicine It is being studied for potential therapeutic applications due to its unique chemical structure.

- Industry It is utilized in the development of novel materials and chemical processes.

Use as Modulator

The compound may have modulator activity and be useful as a medicament such as a prophylactic or therapeutic drug for constipation, such as constipation associated with neurological disease (e.g., Parkinson's disease, spinal cord injury, multiple sclerosis), age-related constipation, opioid-induced constipation, and the like .

Chemical Reactions Analysis

2-(Phenylsulfanyl)nicotinaldehyde O-(3-fluorobenzyl)oxime can undergo various chemical reactions:

- Oxidation The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

- Reduction The oxime group can be reduced to form the corresponding amine. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

- Substitution The fluorobenzyl group can participate in nucleophilic substitution reactions. Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

- Oxidation Sulfoxides or sulfones.

- Reduction Amines.

- Substitution Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(phenylsulfanyl)nicotinaldehyde O-(3-fluorobenzyl)oxime depends on its interaction with specific molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Core Structure and Functional Groups

- Nicotinaldehyde vs. Pyrazole: The target compound’s nicotinaldehyde core (a pyridine derivative) differs from the pyrazole-based aldehyde in .

- Oxime Substituents : The 3-fluorobenzyloxime group in the target compound contrasts with FPyMHO’s hexyl-maleimide chain . The fluorine atom in the benzyl group likely enhances lipophilicity and metabolic stability compared to bulkier maleimide substituents, which are designed for biomolecule conjugation.

Sulfanyl Group Variations

- The phenylsulfanyl group in the target compound vs. the 3-chlorophenylsulfanyl group in introduces differences in electronic effects.

Fluorine Substitution

Biological Activity

2-(Phenylsulfanyl)nicotinaldehyde O-(3-fluorobenzyl)oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a phenylsulfanyl group with a nicotinaldehyde moiety and an oxime functional group. Its molecular formula is .

The biological activity of 2-(phenylsulfanyl)nicotinaldehyde O-(3-fluorobenzyl)oxime may involve several mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor by mimicking natural substrates, thereby blocking enzyme activity. This mechanism is crucial in the modulation of various biochemical pathways, potentially influencing disease processes such as cancer and neurodegenerative disorders.

- Receptor Modulation : Similar compounds have been reported to exhibit activity as positive allosteric modulators of cholinergic receptors, which are involved in neurotransmission and could affect gastrointestinal motility .

Anticancer Activity

Recent studies have shown that derivatives similar to 2-(phenylsulfanyl)nicotinaldehyde O-(3-fluorobenzyl)oxime exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with related structures have demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating potent growth inhibition .

Antimicrobial Properties

There is evidence suggesting that compounds with a similar structure may possess antimicrobial properties. The presence of the sulfanyl group could enhance interactions with microbial enzymes or membranes, leading to increased efficacy against bacterial strains.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study evaluated the effects of related oxime derivatives on L1210 cells, finding that these compounds significantly inhibited cell growth through apoptosis induction. The mechanism was linked to the release of active metabolites that interfere with DNA synthesis .

- Cholinergic Modulation : Research on related compounds indicated that they could enhance the function of cholinergic receptors, which are critical in treating conditions like Alzheimer's disease and gastrointestinal disorders. This modulation could provide therapeutic benefits in managing symptoms associated with these diseases .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(phenylsulfanyl)nicotinaldehyde O-(3-fluorobenzyl)oxime, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the nicotinaldehyde core. A two-step approach is common: (1) Introduction of the phenylsulfanyl group via nucleophilic aromatic substitution using 2-chloronicotinaldehyde and thiophenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by (2) oxime formation with 3-fluorobenzyl hydroxylamine. Yield optimization focuses on controlling stoichiometry (1:1.2 aldehyde:hydroxylamine ratio) and reaction time (12–16 hrs in ethanol at reflux). Catalytic acetic acid (5 mol%) enhances oxime formation kinetics. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the E-isomer preferentially .

Q. Which spectroscopic techniques are most effective for characterizing the oxime functional group and confirming regiochemistry?

- Methodological Answer :

- ¹H NMR : The oxime proton (N–OH) appears as a broad singlet at δ 10–12 ppm, while the E-isomer’s imine proton (CH=N) resonates as a singlet at δ 8.2–8.5 ppm. The 3-fluorobenzyl group shows distinct aromatic splitting patterns (e.g., meta-fluorine coupling at δ 7.3–7.6 ppm).

- IR Spectroscopy : A strong absorption band at 1620–1660 cm⁻¹ confirms the C=N stretch of the oxime.

- Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]⁺) should match the exact mass (calculated for C₁₉H₁₆FN₂OS: 354.0942). Fragmentation patterns distinguish the phenylsulfanyl and fluorobenzyl moieties .

Q. What are the critical parameters for ensuring purity during synthesis, and which analytical methods are suitable?

- Methodological Answer : Key purity parameters include:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min. Monitor for impurities like unreacted aldehyde (retention time ~3.2 min) or Z-oxime isomer (distinguished by chiral chromatography). USP guidelines recommend a resolution ≥3.0 between isomers .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 200°C indicates high purity.

- Elemental Analysis : Carbon and nitrogen content should deviate <0.3% from theoretical values .

Advanced Research Questions

Q. How does the 3-fluorobenzyl group influence bioactivity compared to non-fluorinated analogs?

- Methodological Answer : The 3-fluorobenzyl moiety enhances lipophilicity (logP increase by ~0.5 units) and metabolic stability. Comparative studies with non-fluorinated analogs show:

- Antiviral Activity : Fluorination improves binding to viral envelope proteins (e.g., tobacco mosaic virus (TMV) inhibition increases from 45.2% to 64.6% in structurally related oximes).

- Cellular Uptake : Fluorine’s electronegativity facilitates passive diffusion across lipid membranes, as demonstrated in radiolabeled uptake assays (³H-tracer in HeLa cells).

- SAR Analysis : Replace fluorine with Cl or CH₃ to evaluate electronic effects. Fluorine’s small size and strong C–F bond minimize steric hindrance while maintaining π-stacking interactions .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Address them via:

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., sulfoxide derivatives) that contribute to in vivo activity but are absent in vitro.

- Protein Binding Studies : Equilibrium dialysis quantifies plasma protein binding (>95% binding reduces free drug concentration).

- Dose Escalation in Animal Models : Adjust dosing regimens (e.g., q12h vs. q24h) to match in vitro IC₅₀ values. Pharmacodynamic modeling (e.g., Emax models) correlates exposure and effect .

Q. How can computational modeling predict binding affinity to molecular targets like kinase domains?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase). The oxime’s nitrogen forms hydrogen bonds with backbone carbonyls (e.g., Met793), while the fluorobenzyl group occupies hydrophobic pockets.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for fluorine substitution to validate SAR trends observed experimentally .

Q. What is the role of the phenylsulfanyl moiety in the compound’s mechanism of action?

- Methodological Answer : The phenylsulfanyl group:

- Enhances Selectivity : Acts as a hydrogen bond acceptor with cysteine residues (e.g., Cys797 in EGFR), confirmed by X-ray crystallography.

- Modulates Redox Activity : Cyclic voltammetry shows a reversible oxidation peak at +0.75 V (vs. Ag/AgCl), suggesting thiyl radical formation that disrupts redox-sensitive pathways.

- Competitive Binding Assays : Replacement with methylsulfonyl reduces inhibition potency by 10-fold, confirming the sulfur atom’s critical role .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.